![molecular formula C7H6N2OS B1320164 4H-Thieno[3,2-b]pyrrole-5-carboxamide CAS No. 881888-43-3](/img/structure/B1320164.png)

4H-Thieno[3,2-b]pyrrole-5-carboxamide

Overview

Description

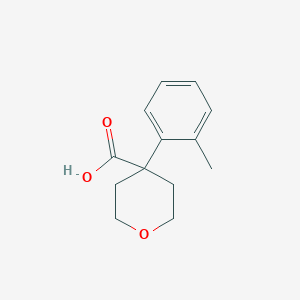

4H-Thieno[3,2-b]pyrrole-5-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a fused thieno-pyrrole ring system. The presence of the carboxamide group at the 5-position of the pyrrole ring further enhances its chemical reactivity and potential biological activity .

Mechanism of Action

Target of Action

The primary targets of 4H-Thieno[3,2-b]pyrrole-5-carboxamide are the alphaviruses, such as the Chikungunya virus . It also targets lysine-specific demethylases, which regulate histone methylation .

Mode of Action

This compound inhibits the replication of alphaviruses by interacting with their RNA-dependent RNA polymerase . It also reversibly inhibits lysine-specific demethylases, thereby affecting the regulation of histone methylation .

Biochemical Pathways

The inhibition of alphaviruses and lysine-specific demethylases by this compound affects the viral replication pathway and the histone methylation pathway respectively . The downstream effects include a broad spectrum of antiviral activity and potential applications in oncology .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of viral replication and the reversible inhibition of lysine-specific demethylases . This leads to a decrease in the spread of the virus and potential changes in gene transcription due to altered histone methylation .

Biochemical Analysis

Biochemical Properties

4H-Thieno[3,2-b]pyrrole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of lysine-specific demethylase 1 (KDM1A/LSD1). This enzyme is involved in the demethylation of histone proteins, which is a key process in the regulation of gene expression. By inhibiting KDM1A/LSD1, this compound can modulate gene expression and potentially alter the progression of diseases such as cancer .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting KDM1A/LSD1, this compound can lead to changes in histone methylation patterns, thereby affecting the transcriptional activity of genes involved in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with KDM1A/LSD1. This binding inhibits the enzyme’s activity, preventing the demethylation of histone proteins. The inhibition of KDM1A/LSD1 by this compound results in the accumulation of methylated histones, which can lead to changes in chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit KDM1A/LSD1 without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with KDM1A/LSD1. The inhibition of this enzyme affects the methylation status of histone proteins, which in turn influences various metabolic processes. Additionally, this compound may interact with other enzymes and cofactors involved in histone modification and gene regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its inhibitory effects on KDM1A/LSD1 .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with histone proteins and KDM1A/LSD1. This localization is crucial for its function as an inhibitor of histone demethylation. Post-translational modifications and targeting signals may also play a role in directing this compound to specific nuclear compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno[3,2-b]pyrrole-5-carboxamide typically involves the preparation of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives. The synthetic route can be divided into two main variants:

Direct Amidation: This method involves the direct reaction between the ester of the carboxylic acid and an amine (e.g., ethylamine) to form the corresponding amide.

Acyl Imidazole Activation: In this approach, the carboxylic acid is first converted to an acyl imidazole intermediate, which is then reacted with an amine (e.g., indole sodium salt) to yield the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[3,2-b]pyrrole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The thieno-pyrrole ring system can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the thieno-pyrrole ring system .

Scientific Research Applications

4H-Thieno[3,2-b]pyrrole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

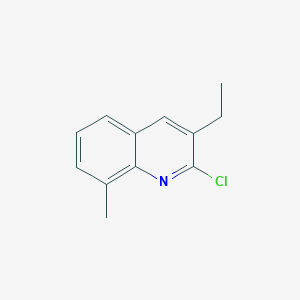

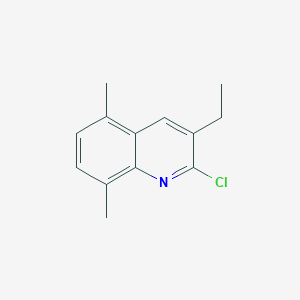

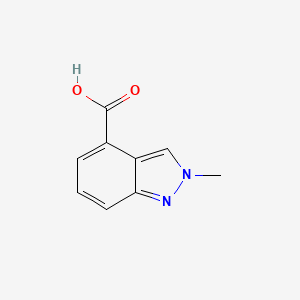

4H-Thieno[3,2-b]pyrrole-5-carboxamide can be compared with other similar compounds, such as:

Thieno[3,2-b]pyrrole-5-carbohydrazides: These compounds have similar structural features but differ in their functional groups and biological activities.

Benzo[4,5]thieno[2,3-b]pyridine Derivatives: These compounds are used as host materials for high triplet energy materials and have different applications compared to this compound.

The uniqueness of this compound lies in its ability to inhibit lysine-specific demethylases and its broad-spectrum antiviral activity .

Properties

IUPAC Name |

4H-thieno[3,2-b]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7(10)5-3-6-4(9-5)1-2-11-6/h1-3,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCXAOBUHXRFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

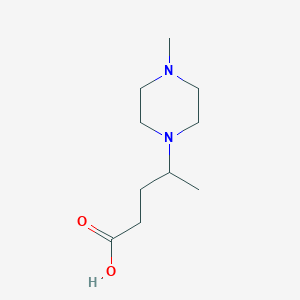

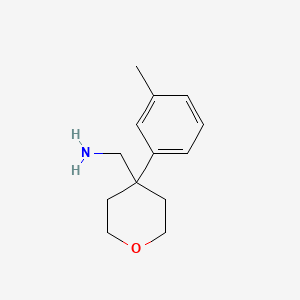

Feasible Synthetic Routes

Q1: What is the impact of structural modifications on the activity and selectivity of 4H-Thieno[3,2-b]pyrrole-5-carboxamides towards cannabinoid receptors?

A1: Studies exploring Structure-Activity Relationships (SAR) are crucial in understanding how modifications to the core 4H-Thieno[3,2-b]pyrrole-5-carboxamide scaffold influence its interaction with cannabinoid receptors. For example, replacing the thiophene ring of HL-010 with a furan ring yielded RS-DFA-6-2, which retained CB2 binding affinity but displayed reduced selectivity compared to HL-010. [] Further modifications at the carboxamide group, as seen in analogs 7a-d, also affected binding affinities to both cannabinoid and opioid receptors. [] These findings highlight the significant impact of even subtle structural changes on receptor binding and selectivity.

Q2: Have any potential toxicological concerns been identified for 4H-Thieno[3,2-b]pyrrole-5-carboxamides?

A2: While 4H-Thieno[3,2-b]pyrrole-5-carboxamides hold therapeutic promise, research raises potential toxicological considerations. Prolonged inhibition of glycogen phosphorylase, a possible effect of these compounds, has been linked to hepatic complications resembling glycogen storage diseases in animal models. [] This observation emphasizes the need for comprehensive toxicological evaluations and careful consideration of long-term effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1320128.png)